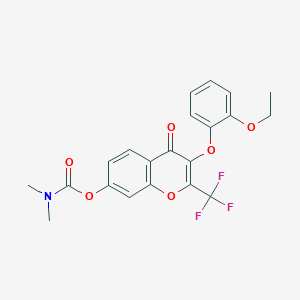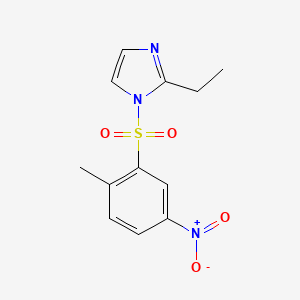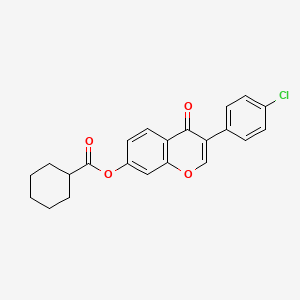![molecular formula C22H20N2O3 B6508660 3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899385-52-5](/img/structure/B6508660.png)
3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms at non-adjacent positions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. It also has a butyl group attached at the 3-position, a 2-methylphenyl group at the 2-position, and dione functionality at the 4,5-positions .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. They can act as bases, forming N-alkylated products when treated with alkyl halides. They can also undergo electrophilic substitution reactions at the carbon positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the dione functionality in this compound would likely result in strong intermolecular hydrogen bonding, affecting its solubility and melting point .Mecanismo De Acción
The mechanism of action of 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes, including cyclooxygenase-2 (3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione) and human leukocyte elastase (HLE). Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells, as well as to increase the effectiveness of certain drugs. Furthermore, this compound has been shown to reduce inflammation and act as an antioxidant.
Biochemical and Physiological Effects
3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the growth of certain types of cancer cells, as well as to increase the effectiveness of certain drugs. Additionally, this compound has been shown to reduce inflammation and act as an antioxidant. Furthermore, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (this compound) and human leukocyte elastase (HLE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione in laboratory experiments include its ability to inhibit the growth of certain types of cancer cells, as well as its potential to increase the effectiveness of certain drugs. Additionally, this compound has been shown to reduce inflammation and act as an antioxidant. Furthermore, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione) and human leukocyte elastase (HLE).
The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, and thus its long-term effects on human health and the environment are not fully understood. Additionally, this compound has not been approved for use in humans, so its safety and efficacy in humans is unknown.
Direcciones Futuras
The future directions for 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione research include further studies on its potential applications in drug delivery, cancer therapy, and other medical treatments. Additionally, further research could be conducted to determine the long-term effects of this compound on human health and the environment. Furthermore, research could be conducted to determine the efficacy and safety of this compound in humans. Additionally, further research could be conducted to determine the potential synergistic effects of this compound with other drugs or therapies. Finally, research could be conducted to determine the potential applications of this compound in other fields, such as agriculture and food science.
Métodos De Síntesis
The synthesis of 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione has been studied and reported in several studies. The most common synthesis method involves the reaction of 2-methylphenyl isocyanate with 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione in the presence of a base. This reaction produces a cyclized product that can be isolated and purified using standard chromatographic techniques. Additionally, this compound can be synthesized from other compounds, such as 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione and 2-methylphenyl isocyanate, using the same method.
Aplicaciones Científicas De Investigación
3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione) and human leukocyte elastase (HLE). Additionally, this compound has been studied for its potential applications in drug delivery, cancer therapy, and other medical treatments. In particular, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells, as well as its potential to increase the effectiveness of certain drugs. Furthermore, this compound has been studied for its ability to reduce inflammation and act as an antioxidant.
Propiedades
IUPAC Name |
3-butyl-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-10-6-5-9-14(15)2)23-21-18(22(24)26)19(25)16-11-7-8-12-17(16)27-21/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOAKGYKMPBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)

![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508599.png)

![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)
![N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508614.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508620.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508631.png)

![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6508646.png)
![methyl 4-{[(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6508670.png)
![(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508679.png)